5-[(4-Methoxyphenyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile
Description
The compound 5-[(4-Methoxyphenyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile is a heterocyclic molecule featuring a 1,3-oxazole core substituted with a 4-methoxyphenylamino group at position 5, a phenylsulfonylpiperidine moiety at position 2, and a carbonitrile group at position 2. This structure combines aromatic, sulfonamide, and piperidine functionalities, which are often associated with enhanced binding affinity to biological targets, such as kinases or receptors, and improved pharmacokinetic properties like solubility and metabolic stability .
Properties
IUPAC Name |
5-(4-methoxyanilino)-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-16-11-13-27(14-12-16)32(28,29)20-9-3-17(4-10-20)22-26-21(15-24)23(31-22)25-18-5-7-19(30-2)8-6-18/h3-10,16,25H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNZDMCKGHUVOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NC4=CC=C(C=C4)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methoxyphenyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile typically involves multiple steps, including the formation of the oxazole ring and the introduction of the various substituents. Common synthetic routes may involve:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyphenyl Amino Group: This step may involve nucleophilic substitution reactions.
Attachment of the Piperidine Sulfonyl Group: This can be done using sulfonylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Methoxyphenyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
5-[(4-Methoxyphenyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(4-Methoxyphenyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Biological Activity
5-[(4-Methoxyphenyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a unique arrangement of functional groups that contribute to its biological activity. The structural formula can be summarized as follows:
| Component | Description |
|---|---|
| IUPAC Name | 5-(4-methoxyanilino)-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile |
| Molecular Formula | C23H24N4O4S |
| Molecular Weight | 440.52 g/mol |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with oxazole rings have been reported to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth . The mechanism often involves the modulation of signaling pathways such as the MAPK/ERK pathway.
Anti-inflammatory Effects
In vitro studies have shown that this compound may possess anti-inflammatory properties. It is believed to inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-kB, a key transcription factor in inflammatory responses . This suggests potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
Preliminary screening has demonstrated antimicrobial activity against various bacterial strains. Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action . The exact mechanism is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could modulate receptors associated with pain and inflammation, thereby reducing symptoms.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this structure:
- Antitumor Activity : A study demonstrated that oxazole derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, highlighting their potential as anticancer agents .
- Inflammation Model : In animal models of inflammation, compounds structurally similar to this one showed reduced edema and pain response, suggesting therapeutic potential in treating conditions like arthritis .
- Antibacterial Screening : A series of synthesized derivatives were tested against common bacterial pathogens, showing moderate to strong activity, particularly against Staphylococcus aureus and Escherichia coli .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
